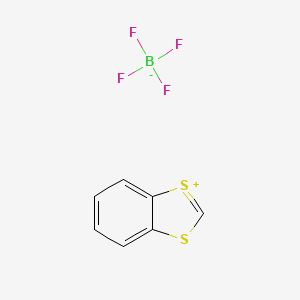

Tétrafluoroborate de 1,3-benzodithiolylium

Vue d'ensemble

Description

1,3-Benzodithiolylium tetrafluoroborate (BDTF, 1,3-BDYT) is an electrophilic compound . It is a salt of 1,3-benzodithiolylium ion . It is a carbenium ionic compound .

Synthesis Analysis

1,3-Benzodithiolylium tetrafluoroborate has been synthesized by reacting 1,3-benzodithiole with trityl tetrafluoroborate .Molecular Structure Analysis

The molecular formula of 1,3-Benzodithiolylium tetrafluoroborate is C7H5BF4S2 . It is a salt of 1,3-benzodithiolylium ion .Chemical Reactions Analysis

1,3-Benzodithiolylium tetrafluoroborate is widely used as an α-alkylating agent for the enantioselective α-alkylation of aldehydes . It reacts with different nucleophilic reagents at the 2-position to form the respective 1,3-benzodithioles .Physical And Chemical Properties Analysis

The molecular weight of 1,3-Benzodithiolylium tetrafluoroborate is 240.05 . It is a solid at 20 degrees Celsius . It should be stored under inert gas . It is light sensitive and moisture sensitive .Applications De Recherche Scientifique

Synthèse électrophile

Tétrafluoroborate de 1,3-benzodithiolylium : est un composé électrophile largement utilisé en chimie synthétique. Il sert de réactif clé dans la synthèse du dibenzotetrathiafulvalène, une molécule intéressante pour ses propriétés conductrices . Ce composé est également utilisé pour générer des ions arylcarbénium substitués en réagissant avec des dérivés boroniques, qui sont des intermédiaires précieux en synthèse organique .

Alkylation énantiosélective

Ce composé est notamment utilisé comme agent d'α-alkylation pour l'α-alkylation énantiosélective des aldéhydes . Cette application est cruciale dans le domaine des produits pharmaceutiques et des produits chimiques fins, où la création de molécules chirales avec une pureté énantiomérique élevée est essentielle.

Études d'adsorption sur les nanotubes de carbone

La nature de l'adsorption du This compound sur divers nanotubes de carbone (CNT) a été étudiée de manière approfondie. Ces études sont importantes pour comprendre l'interaction entre les molécules électrophile et les CNT, ce qui peut influencer les propriétés électroniques des CNT .

Synthèse de cétones et de benzodithioles

Les chercheurs utilisent le This compound pour synthétiser des cétones α-(1,3-benzodithiol-2-ylidène) et des 1,3-benzodithioles en réagissant avec des cétones . Ces composés ont des applications dans divers domaines, notamment la science des matériaux et l'électronique moléculaire.

Création de styryl-benzodithioles

Le composé est utilisé dans la création de 2-styryl-1,3-benzodithioles en réagissant avec des cobaloximes de type styryle . Ces molécules sont étudiées pour leur utilisation potentielle dans les dispositifs électroniques organiques.

Dérivés de l'indole

This compound : réagit avec l'indole pour former du tétrafluoroborate de 2-(3-indolyl)-1,3-benzodithiolylium, un composé qui a suscité l'intérêt pour ses applications potentielles en chimie médicinale .

Synthèse de cyclohexadiénones

Le composé est également utilisé pour synthétiser des 2-(1,3-benzodithiol-2-ylidène)-3,5-cyclohexadien-1-ones et des 4-(1,3-benzodithiol-2-ylidène)-2,5-cyclohexadien-1-ones en réagissant avec des phénols 2,4- et 2,6-disubstitués . Ces cyclohexadiénones sont importantes dans l'étude de l'aromaticité et des processus de transfert d'électrons.

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1,3-Benzodithiolylium tetrafluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various nucleophilic reagents at the 2-position to form the respective 1,3-benzodithioles . The compound is known to react with alcohols, water, thiols, hydrogen sulfide, primary, secondary, and tertiary amines, ammonia, N,N-dimethylformamide, electron-rich aromatic compounds, active methylene compounds, tropilidene, and sodium borohydride . These interactions are crucial for the formation of diverse organic structures, making 1,3-benzodithiolylium tetrafluoroborate a valuable reagent in organic chemistry.

Cellular Effects

The effects of 1,3-Benzodithiolylium tetrafluoroborate on various cell types and cellular processes are profound. It influences cell function by interacting with cellular nucleophiles, leading to the formation of 1,3-benzodithioles . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to modify nucleophilic sites within cells, potentially altering cellular functions and metabolic pathways.

Molecular Mechanism

At the molecular level, 1,3-Benzodithiolylium tetrafluoroborate exerts its effects through electrophilic interactions with nucleophilic biomolecules. It binds to nucleophilic sites on enzymes and proteins, leading to the formation of stable adducts . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound’s ability to alkylate nucleophilic sites can lead to changes in gene expression by modifying DNA or RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Benzodithiolylium tetrafluoroborate can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular nucleophiles . The stability and degradation of the compound are critical factors in its long-term efficacy and safety in biochemical applications.

Dosage Effects in Animal Models

The effects of 1,3-Benzodithiolylium tetrafluoroborate vary with different dosages in animal models. At low doses, the compound can effectively modify nucleophilic sites without causing significant toxicity . At higher doses, toxic effects can be observed, including severe skin burns and eye damage . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

1,3-Benzodithiolylium tetrafluoroborate is involved in various metabolic pathways, primarily through its interactions with nucleophilic enzymes and cofactors . The compound’s ability to alkylate nucleophilic sites can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 1,3-Benzodithiolylium tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins . The compound’s electrophilic nature allows it to bind to nucleophilic sites on transport proteins, facilitating its movement within the cell. This transport mechanism is crucial for the compound’s localization and accumulation in specific cellular compartments.

Subcellular Localization

1,3-Benzodithiolylium tetrafluoroborate is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications The compound’s ability to bind to nucleophilic sites within specific organelles can influence its activity and function

Propriétés

IUPAC Name |

1,3-benzodithiol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5S2.BF4/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)5/h1-5H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWPJQKCZMDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC=[S+]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371057 | |

| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57842-27-0 | |

| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodithiolylium Tetrafluoroborate [Hydroxyl-Protecting Agent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

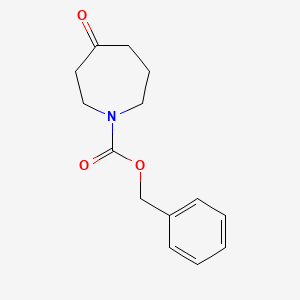

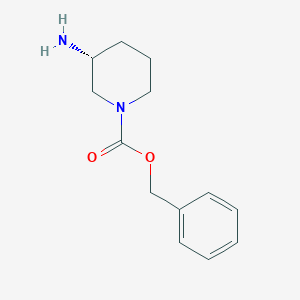

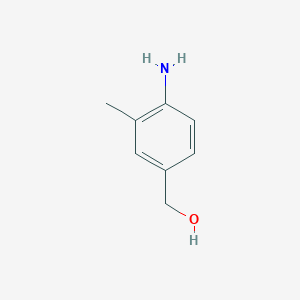

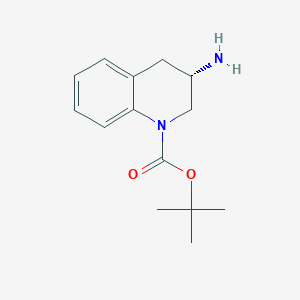

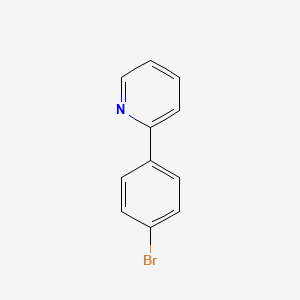

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.